6-(3,5-dimethylpiperidin-1-yl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine
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Overview
Description
6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a piperidine ring, a morpholine ring, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by hydrogenation of 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon under hydrogen gas.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction involving morpholine and an appropriate halogenated precursor.
Construction of the Nitropyrimidine Core: The nitropyrimidine core is typically constructed through a series of condensation reactions involving nitro-substituted pyrimidine derivatives and suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro group to convert it into an amino group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Aminopyrimidines: Compounds with similar pyrimidine cores and amino substituents.
Piperidine Derivatives: Compounds containing piperidine rings with various substituents.
Morpholine Derivatives: Compounds containing morpholine rings with different functional groups.
Uniqueness
6-(3,5-DIMETHYLPIPERIDIN-1-YL)-N2-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to its combination of structural features, including the presence of both piperidine and morpholine rings, as well as the nitropyrimidine core
Properties
Molecular Formula |
C18H31N7O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H31N7O3/c1-13-10-14(2)12-24(11-13)17-15(25(26)27)16(19)21-18(22-17)20-4-3-5-23-6-8-28-9-7-23/h13-14H,3-12H2,1-2H3,(H3,19,20,21,22) |
InChI Key |
NEICZCYPVJXYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3)C |
Origin of Product |
United States |
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